2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound belonging to the imidazole class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves multiple steps:
Formation of 2-phenyl-4-(phenylsulfonyl)-1H-imidazole: : This intermediate can be prepared via a condensation reaction between benzil, ammonium acetate, and benzenesulfonyl chloride under suitable conditions.
Thioetherification: : The imidazole intermediate reacts with a thiol reagent to introduce the thiol group.
Pyrrolidinyl Substitution: : The final step involves the substitution of the remaining reactive site with pyrrolidine, forming the desired compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized conditions for higher yield and purity. The use of catalysts and controlled environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can be oxidized by strong oxidizing agents to introduce oxygen functionalities.
Reduction: : Reduction reactions can remove sulfonyl groups or other substituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenation with NBS (N-Bromosuccinimide) for electrophilic substitution; sodium ethoxide for nucleophilic substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Removal or alteration of functional groups to simpler compounds.
Substitution: : Introduction of new functional groups or elements into the aromatic rings.
Scientific Research Applications
Chemistry
Used as a catalyst in organic reactions due to its unique structure.
Biology
Potential application as a bioactive molecule in enzyme inhibition studies.
Medicine
Explored for potential therapeutic uses, particularly in targeting certain molecular pathways in disease.
Industry
Utilized in materials science for developing advanced materials with specific properties.
Mechanism of Action
Mechanism
The compound interacts with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Molecular Targets and Pathways
Targets include key enzymes involved in metabolic pathways or receptors crucial for cell signaling, impacting various biological processes.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar imidazole derivatives, this compound's incorporation of both a sulfonyl and thiol group provides unique reactivity and binding properties.
Similar Compounds
2-phenyl-4-(phenylsulfonyl)-1H-imidazole
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)ethanol
1-(pyrrolidin-1-yl)-2-phenyl-4-(phenylsulfonyl)-1H-imidazole
Each of these similar compounds shares structural similarities but differs in specific substituents that modify their chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-18(24-13-7-8-14-24)15-28-20-21(29(26,27)17-11-5-2-6-12-17)23-19(22-20)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQLTVQEXDCQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.